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Compound of Interest

Compound Name: Pentanamide

Cat. No.: B147674 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data for pentanamide. It includes detailed

experimental protocols for acquiring this data and presents the spectral information in a clear,

tabular format for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of

protons, their chemical environments, and their proximity to other protons. The ¹H NMR

spectrum of pentanamide was recorded on a 90 MHz instrument in deuterated chloroform

(CDCl₃).
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Assignment
Chemical Shift

(δ, ppm)
Multiplicity Integration

Coupling

Constant (J,

Hz)

H-5 (CH₃) 0.93 Triplet (t) 3H 7.3

H-4 (CH₂) 1.37 Sextet (sxt) 2H 7.3, 7.5

H-3 (CH₂) 1.60 Quintet (quin) 2H 7.5, 7.5

H-2 (CH₂) 2.22 Triplet (t) 2H 7.5

NH₂ 5.9, 6.4
Broad Singlet (br

s)
2H -

Data sourced from ChemicalBook.

¹³C NMR Spectral Data
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a

molecule.[1] The proton-decoupled ¹³C NMR spectrum of pentanamide in CDCl₃ shows five

distinct signals corresponding to the five carbon atoms in the molecule.

Assignment Chemical Shift (δ, ppm)

C-5 (CH₃) 13.8

C-4 (CH₂) 18.9

C-3 (CH₂) 27.9

C-2 (CH₂) 35.9

C-1 (C=O) 175.9

Note: Specific chemical shift values can vary slightly depending on the solvent and

experimental conditions.

Experimental Protocol for NMR Spectroscopy
Sample Preparation:
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Dissolve approximately 10-20 mg of pentanamide in about 0.6-0.7 mL of a deuterated

solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[2]

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative

analysis or precise chemical shift referencing is required.[2]

¹H NMR Acquisition:

Insert the NMR tube into the spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity.

Set the appropriate acquisition parameters, including the pulse angle (e.g., 30° or 90°), the

number of scans (typically 8-16 for good signal-to-noise), and the relaxation delay (e.g., 1-2

seconds).

Acquire the Free Induction Decay (FID).

Process the data by applying a Fourier transform, phasing the spectrum, and performing

baseline correction.

Integrate the signals and determine the chemical shifts and coupling constants.

¹³C NMR Acquisition:

Follow the same initial steps for sample preparation and instrument setup as for ¹H NMR.

Use a standard pulse sequence for proton-decoupled ¹³C NMR.[3]

Set the number of scans to achieve an adequate signal-to-noise ratio, which will depend on

the sample concentration (often requires more scans than ¹H NMR due to the low natural

abundance of ¹³C).[1]
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Employ an appropriate relaxation delay (e.g., 2-5 seconds). For quantitative ¹³C NMR, a

much longer relaxation delay is necessary (at least 5 times the longest T₁ of the carbons

being quantified).[3][4]

Process the acquired FID similarly to the ¹H NMR data.[3]

Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation.[5][6]

IR Spectral Data
The IR spectrum of pentanamide shows characteristic absorption bands for the amide

functional group and the alkyl chain.

Wavenumber (cm⁻¹) Intensity Assignment

3350, 3180 Strong, Broad
N-H stretch (primary amide,

two bands)

2958, 2935, 2872 Medium-Strong C-H stretch (alkyl)

1655 Strong C=O stretch (Amide I band)

1620 Medium N-H bend (Amide II band)

1465 Medium C-H bend (CH₂)

1420 Medium C-N stretch

Note: The exact positions of the peaks can be influenced by the sample preparation method

(e.g., KBr pellet, Nujol mull, thin film).[7]

Experimental Protocol for IR Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of dry pentanamide with about 100-200 mg of dry potassium

bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is
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obtained.

Place a small amount of the powder into a pellet press.

Apply pressure to form a thin, transparent pellet.

Sample Preparation (Thin Film - Melt Method):

Place a small amount of pentanamide between two salt plates (e.g., NaCl or KBr).

Gently heat the plates on a hot plate until the sample melts.

Press the plates together to form a thin film.

Allow the plates to cool before analysis.

Data Acquisition:

Place the sample holder (with the KBr pellet or salt plates) into the sample compartment of

the IR spectrometer.

Acquire a background spectrum of the empty sample holder or pure KBr pellet.

Acquire the sample spectrum. The instrument software will automatically ratio the sample

spectrum to the background spectrum to produce the final absorbance or transmittance

spectrum.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.

[8][9] It provides information about the molecular weight and the fragmentation pattern of a

molecule.[10][11]

Mass Spectral Data
The electron ionization (EI) mass spectrum of pentanamide shows the molecular ion peak and

several characteristic fragment ions.[12] The molecular weight of pentanamide is 101.15 g/mol

.[13][14]
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m/z Relative Intensity (%) Possible Fragment Ion

101 ~5
[CH₃CH₂CH₂CH₂CONH₂]⁺

(Molecular Ion, M⁺)

86 ~3 [M - CH₃]⁺

72 ~18
[M - C₂H₅]⁺ or

[CH₂CH₂CONH₂]⁺

59 100 [CH₃CH₂CO]⁺ or [C₃H₇]⁺

44 ~39 [CONH₂]⁺

43 ~9 [CH₃CH₂CH₂]⁺

41 ~15 [C₃H₅]⁺

Data sourced from NIST and ChemicalBook.[12][14]

Experimental Protocol for Mass Spectrometry
Sample Introduction (Direct Infusion for a pure solid):

Dissolve a small amount of pentanamide in a suitable volatile solvent (e.g., methanol,

acetonitrile) to a concentration of approximately 1 mg/mL.[15]

Further dilute the solution to the low µg/mL or ng/mL range.

Introduce the sample solution into the ion source via a syringe pump at a constant flow rate.

Ionization (Electron Ionization - EI):

The sample is introduced into the ion source, where it is vaporized.

The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).

[16]

This bombardment dislodges an electron from the molecule, forming a positively charged

molecular ion (M⁺).[11]
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Excess energy from the ionization process can cause the molecular ion to fragment into

smaller, characteristic ions.[10][11]

Mass Analysis:

The generated ions are accelerated into the mass analyzer.

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio using

electric and/or magnetic fields.

The separated ions are detected, and their abundance is recorded.

Data Interpretation:

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

The peak with the highest m/z value often corresponds to the molecular ion, which provides

the molecular weight of the compound.

The fragmentation pattern provides structural information about the molecule.

Inter-technique Relationship
The following diagram illustrates how the different spectroscopic techniques provide

complementary information for the structural elucidation of pentanamide.
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Spectroscopic Analysis of Pentanamide

NMR Spectroscopy IR Spectroscopy Mass Spectrometry

Derived Structural Information

Pentanamide
C₅H₁₁NO

¹H NMR ¹³C NMR Infrared Mass Spec

C-H Framework
Connectivity Functional Groups Molecular Weight

Molecular Structure

Click to download full resolution via product page

Caption: Spectroscopic workflow for pentanamide characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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